molecular formula C16H15ClN2O4 B2899274 (E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2035036-83-8

(E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No. B2899274
M. Wt: 334.76
InChI Key: DBWQBVCUGMFFCP-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as AZD5847 and belongs to the class of oxazolidinone antibiotics.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves the reaction of 4-chlorophenylacetic acid with ethyl acetoacetate to form ethyl 4-chlorophenylacetoacetate. This intermediate is then reacted with hydrazine hydrate to form ethyl 4-chlorophenylhydrazinecarboxylate. The resulting compound is then reacted with acryloyl chloride to form ethyl 3-(4-chlorophenyl)-2-(acryloyloxy)propionate. This intermediate is then reacted with azetidine-3-methanol to form (E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione.

Starting Materials
4-chlorophenylacetic acid, ethyl acetoacetate, hydrazine hydrate, acryloyl chloride, azetidine-3-methanol

Reaction
4-chlorophenylacetic acid + ethyl acetoacetate → ethyl 4-chlorophenylacetoacetate, ethyl 4-chlorophenylacetoacetate + hydrazine hydrate → ethyl 4-chlorophenylhydrazinecarboxylate, ethyl 4-chlorophenylhydrazinecarboxylate + acryloyl chloride → ethyl 3-(4-chlorophenyl)-2-(acryloyloxy)propionate, ethyl 3-(4-chlorophenyl)-2-(acryloyloxy)propionate + azetidine-3-methanol → (E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Mechanism Of Action

AZD5847 works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This prevents the formation of peptide bonds between amino acids, leading to the inhibition of bacterial growth. AZD5847 has a unique binding site on the ribosome, which is different from other antibiotics such as macrolides and tetracyclines. This makes it a valuable addition to the arsenal of antibacterial agents available.

Biochemical And Physiological Effects

AZD5847 has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for use in humans. It has been shown to have good oral bioavailability and is rapidly absorbed into the bloodstream. AZD5847 has also been shown to have a long half-life, which allows for less frequent dosing. In animal studies, AZD5847 has been shown to be effective in treating bacterial infections with minimal side effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of AZD5847 is its broad-spectrum activity against a wide range of bacteria. This makes it a valuable tool for researchers studying bacterial infections. AZD5847 also has a low potential for resistance development, which is an important consideration in the development of new antibacterial agents. However, one of the limitations of AZD5847 is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for the use of AZD5847 in scientific research. One area of interest is the development of combination therapies using AZD5847 and other antibacterial agents. This could help to reduce the development of resistance and improve treatment outcomes. Another potential direction is the use of AZD5847 in the treatment of chronic bacterial infections, such as those associated with cystic fibrosis. Finally, further research is needed to fully understand the mechanism of action of AZD5847 and to optimize its use in clinical settings.
Conclusion:
AZD5847 is a promising compound with potential applications in the field of medicine. Its broad-spectrum activity, low potential for resistance development, and good pharmacokinetic properties make it a valuable tool for researchers studying bacterial infections. Further research is needed to fully understand the potential of AZD5847 and to optimize its use in clinical settings.

Scientific Research Applications

AZD5847 has been extensively studied for its potential use as an antibacterial agent. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). AZD5847 has also been shown to have a low potential for resistance development, making it a promising candidate for future antibacterial therapies.

properties

IUPAC Name

3-[[1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c17-13-4-1-11(2-5-13)3-6-14(20)18-7-12(8-18)9-19-15(21)10-23-16(19)22/h1-6,12H,7-10H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWQBVCUGMFFCP-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=C(C=C2)Cl)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=C(C=C2)Cl)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((1-(3-(4-chlorophenyl)acryloyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.